molecular formula C26H30N2O4 B10997776 N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10997776
M. Wt: 434.5 g/mol
InChI Key: RGWRMAFVMRRSLE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the formation of the spiro[cyclopentane-1,3’-isoquinoline] coreTypical reaction conditions include the use of palladium-catalyzed cross-coupling reactions, base-mediated cyclization, and amide bond formation under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-2-3-14-28-25(30)20-9-5-4-8-19(20)23(26(28)12-6-7-13-26)24(29)27-16-18-10-11-21-22(15-18)32-17-31-21/h4-5,8-11,15,23H,2-3,6-7,12-14,16-17H2,1H3,(H,27,29)

InChI Key

RGWRMAFVMRRSLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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